2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride
Description
2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride is an organic compound featuring a para-aminomethyl-substituted phenyl group linked via a sulfanylethanol (-S-CH₂CH₂OH) moiety, with the amine group protonated as a hydrochloride salt. This structure confers enhanced aqueous solubility due to the ionic nature of the hydrochloride salt, a property critical for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]sulfanylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c10-7-8-1-3-9(4-2-8)12-6-5-11;/h1-4,11H,5-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHSKTDJDAUPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418727-30-5 | |
| Record name | 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[4-(Aminomethyl)phenyl]sulfanylethanol; hydrochloride, also known by its chemical structure and various identifiers, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and implications in therapeutic applications.
- Chemical Name: 2-[4-(Aminomethyl)phenyl]sulfanylethanol; hydrochloride
- CAS Number: 2418727-30-5
- Molecular Formula: C10H14ClNOS
- Molecular Weight: 233.74 g/mol
The biological activity of 2-[4-(Aminomethyl)phenyl]sulfanylethanol; hydrochloride is primarily attributed to its ability to interact with various biomolecular targets. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Potential modulation of receptor activity, influencing signal transduction pathways.
- Gene Expression Alteration : Changes in gene expression profiles leading to varied cellular responses.
Biological Activity Overview
Research indicates that compounds structurally related to 2-[4-(Aminomethyl)phenyl]sulfanylethanol exhibit diverse biological activities, including:
- Antiproliferative Effects : Demonstrated efficacy against several cancer cell lines.
- Antimicrobial Properties : Potential activity against various pathogens.
- Neuroprotective Effects : Influence on neuronal cell viability and function.
Antiproliferative Activity
In vitro studies have shown that derivatives of 2-[4-(Aminomethyl)phenyl]sulfanylethanol possess significant antiproliferative effects against human cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values ranged from 0.5 to 3.5 µM, indicating potent activity.
- HeLa (Cervical Cancer) : Similar IC50 values were observed, suggesting effectiveness across different cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[4-(Aminomethyl)phenyl]sulfanylethanol | MCF-7 | 0.5 |
| 2-[4-(Aminomethyl)phenyl]sulfanylethanol | HeLa | 0.82 |
| Related Compound X | A2780 (Ovarian) | 1.30 |
Mechanistic Insights
Studies have elucidated the molecular mechanisms underlying the biological activity of related compounds:
- Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase was observed in treated cells.
- Apoptosis Induction : Increased levels of pro-apoptotic markers were noted, suggesting a pathway leading to programmed cell death.
Interaction with Biomolecules
The compound's interaction with various enzymes and proteins is crucial for its biological effects:
- Transport Proteins : It may influence the transport of metabolites across cellular membranes.
- Binding Affinity : High binding affinity to target receptors has been reported, enhancing its therapeutic potential.
Temporal Effects
Long-term studies indicate that exposure to related compounds results in sustained changes in cellular function, impacting metabolic pathways and cellular homeostasis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride and related compounds:
*Calculated based on structural analysis.
Key Observations:
Functional Group Influence: The sulfanylethanol group in the target compound introduces a polar hydroxyl (-OH) and thioether (-S-) linkage, enhancing hydrophilicity compared to methylsulfanyl or phenoxy substituents in analogs . Acetic acid derivatives (e.g., ) exhibit higher acidity (pKa ~2.5) due to the carboxyl group, whereas the target compound’s hydroxyl group (pKa ~10–12) is less acidic but more nucleophilic .
Solubility: Hydrochloride salts universally improve aqueous solubility. For example, 4-[4-(Aminomethyl)phenyl]benzoic acid HCl is explicitly noted for its solubility in synthetic workflows, a trait shared by the target compound .
Molecular Weight :
Stability and Industrial Use
- Crystalline Stability : emphasizes the importance of stable hydrochloride crystal forms for drug formulation. The target compound’s stability under ambient conditions would require empirical verification but is anticipated to align with trends observed in related salts .
- Bulk Production : Suppliers like American Elements () and Parchem (–16) highlight the commercial availability of custom-synthesized hydrochloride salts, underscoring industrial demand for such building blocks .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds like N-(4-(Aminomethyl)phenyl)benzamide derivatives are synthesized using coupling reagents (e.g., EDC/HOBt) under inert conditions . Key parameters include:
- Temperature : 80–120°C for optimal reactivity .
- Catalysts : Palladium catalysts for cross-coupling steps .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. Which analytical techniques are critical for characterizing 2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
- Purity Assessment :
- HPLC : Retention times (e.g., 0.88–1.21 minutes) and >95% purity thresholds .
- Melting Point Analysis : Sharp melting ranges (e.g., 251–310°C) confirm crystallinity .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Hydrochloride salts generally exhibit high aqueous solubility but may require DMSO for stock solutions. Analogous compounds show pH-dependent solubility (e.g., soluble in acidic buffers) .
- Stability : Store at –20°C under anhydrous conditions. Degradation risks include hydrolysis of the sulfanyl group; stability assays via HPLC over 72 hours are recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and HRMS data during structural validation?
- Case Study : Inconsistent NMR shifts (e.g., unexpected aromatic splitting) may arise from conformational isomers. Compare experimental HRMS data (e.g., m/z 243.1129 [M+H]+) with theoretical values to confirm molecular formula .
- Troubleshooting :
- Deuterated Solvent Effects : Ensure complete dissolution in DMSO-d₆ or D₂O.
- Impurity Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What experimental designs are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- In Vitro Assays :
- Enzymatic Inhibition : Use fluorogenic substrates (e.g., Kallikrein-6) with IC₅₀ determination via kinetic assays .
- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity (KD) for receptors .
Q. How can reaction yields be improved in multi-step syntheses of derivatives?
- Case Study : Urea derivatives synthesized via microwave-assisted methods achieved 55–95% yields by optimizing:
- Temperature : 120–130°C for 10–15 minutes .
- Catalysts : Ammonium chloride accelerates urea formation .
Q. What strategies are used to compare bioactivity across structurally similar compounds?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Compare methyl, bromo, and methoxy groups on aromatic rings (e.g., 5-bromo analogs show enhanced enzyme inhibition) .
- Scaffold Modifications : Replace the ethanol moiety with piperidine or morpholine to assess solubility and target engagement .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data from different assay formats?
- Example : A compound may inhibit an enzyme in a fluorogenic assay but show no effect in a cellular model. Potential causes include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
